N-(2-propylpentanoyl)urea
Description
N-(2-Propylpentanoyl)urea is a urea-based analogue of valproic acid, a widely used antiepileptic drug. It was first synthesized in 1992 via the reaction of valproyl chloride (derived from valproic acid) with urea in the presence of potassium carbonate . The compound was designed to improve upon the limitations of valproic acid, such as its narrow therapeutic window, variable efficacy in patients, and adverse effects like hepatotoxicity and teratogenicity . Structurally, this compound retains the branched 2-propylpentanoyl moiety of valproic acid but replaces the carboxylic acid group with a urea functionality.
Properties
CAS No. |
6098-20-0 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-carbamoyl-2-propylpentanamide |
InChI |
InChI=1S/C9H18N2O2/c1-3-5-7(6-4-2)8(12)11-9(10)13/h7H,3-6H2,1-2H3,(H3,10,11,12,13) |
InChI Key |
PZMMWWLCCGJACT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC(=O)N |
Canonical SMILES |
CCCC(CCC)C(=O)NC(=O)N |
Other CAS No. |
6098-20-0 |
Synonyms |
N-(2-propylpentanoyl)urea valproyl urea VPU compound |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Activity
N-(2-Propylpentanoyl)urea demonstrates superior anticonvulsant efficacy compared to valproic acid in animal models:
| Parameter | This compound | Valproic Acid (VPA) | Reference |
|---|---|---|---|
| ED₅₀ (MES test, ip) | 66 mg/kg | 300 mg/kg | |
| ED₅₀ (PTZ test, ip) | 57 mg/kg | 250 mg/kg | |
| LD₅₀ (ip) | 1553 mg/kg | 950 mg/kg | |
| Protective Index (TD₅₀/ED₅₀) | 9.5 | 1.1 |
- Mechanistic Differences: Valproic acid primarily inhibits voltage-gated sodium channels and enhances GABA synthesis . this compound acts as a GABA receptor modulator, with its effects abolished by bicuculline (a GABAₐ receptor antagonist) .
Other Valproic Acid Analogues
1-(2-Propylpentanoyl)-2-Pyrrolidinone
- Structure: Incorporates a pyrrolidinone ring instead of urea.
- Activity: Functions as a prodrug, releasing valproic acid and GABA upon hydrolysis. However, its anticonvulsant potency is lower than this compound in acute seizure models .
N-(2-Propylpentanoyl) Thiourea
- Synthesis : Derived from valproyl isothiocyanate and ammonia .
- Activity : Less studied, but preliminary data suggest weaker anticonvulsant effects compared to the urea analogue .
Non-Valproate Anticonvulsants
- Carbamazepine : Targets sodium channels but lacks GABAergic activity.
- Phenytoin : Similar sodium channel inhibition but higher neurotoxicity.
Research Findings and Clinical Implications
- Animal Models: this compound reduces spontaneous recurrent seizures in rats with temporal lobe epilepsy, correlating with normalized hippocampal GABA levels .
- Oral Bioavailability : Demonstrates activity via the oral route, though with reduced potency (ED₅₀ = 342 mg/kg vs. 66 mg/kg ip) .
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